molecular formula C8H8BrF3N2 B13107085 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

Katalognummer: B13107085
Molekulargewicht: 269.06 g/mol
InChI-Schlüssel: VHJSGCIJKNMUHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H8BrF3N2 It is a derivative of pyridine, characterized by the presence of a bromine atom and a trifluoromethyl group on the pyridine ring, along with an ethanamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of the ethanamine group. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets through various pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom can participate in unique substitution and coupling reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity .

Eigenschaften

Molekularformel

C8H8BrF3N2

Molekulargewicht

269.06 g/mol

IUPAC-Name

2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8BrF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1-2,13H2

InChI-Schlüssel

VHJSGCIJKNMUHH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Br)CCN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.